![molecular formula C18H19NO3 B1664389 Aegeline CAS No. 456-12-2](/img/structure/B1664389.png)
Aegeline
Overview
Description
Aegeline is a main alkaloid found in Aegle marmelos, a plant native to the Indian subcontinent and Southeast Asia . It has been shown to mimic the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast . Aegeline also restores the growth of yeast cells suppressed by either α-synuclein or Bax . It has been reported to have anti-diabetic and anti-dyslipidemic activities .
Synthesis Analysis
Aegeline has been isolated from Aegle marmelos fruit extract (AMFE) using spectroscopic characterization, i.e., using NMR and mass analyses . There are also studies that have been inspired by Aegeline to synthesize novel amino alcohol and thiazolidinedione hybrids .
Molecular Structure Analysis
Aegeline has a molecular formula of C18H19NO3 . It has been found to interact well with the active sites of MAO-A and iNOS .
Chemical Reactions Analysis
Aegeline has been shown to significantly decrease the monoamine oxidase-A (MAO-A) activity, serum interleukin-6 (IL-6) level, and lipid peroxidation, along with an increase in the reduced glutathione level in comparison to the reserpine-treated group .
Physical And Chemical Properties Analysis
Aegeline is a solid substance with a molecular weight of 297.35 . It is soluble in DMSO .
Scientific Research Applications
Phytochemical in Herbal Medicine
Aegeline is an important phytochemical found in the Aegle marmelos plant, also known as Bael . This plant and its phytochemicals have a special place in traditional medicine. The leaves of Aegle marmelos contain numerous phytochemicals including eugenol, lupeol, citronellal, aegeline, citral, cineol, skimmianine, cuminaldehyde, and marmesinin .
Treatment of Various Disorders
Aegeline has been traditionally used for the treatment of various disorders such as fever, hepatitis, asthma, cardiac dysfunction, dyspepsia, inflammation, diabetes, and seminal weakness . It has shown potential in the treatment of these diseases due to its pharmacological properties.
Antihyperglycemic and Antidyslipidemic Activities
Aegeline is an alkaloidal-amide that has shown antihyperglycemic as well as antidyslipidemic activities in validated animal models of type 2 diabetes mellitus . It enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake in both time- and concentration-dependent manner .
Treatment of Insulin Resistance
The beneficial effect of aegeline in insulin resistance has been investigated. Based on 3D pharmacophore modeling of known β3-AR agonist, 20 synthetic derivatives of aegeline from the literature were screened . The most active compound was selected, and β3-AR activity was further investigated .
Anti-inflammatory Properties
Aegeline has anti-inflammatory properties and can suppress several pro-inflammatory cytokines responsible for inflammation . It has been found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level .
Treatment of Ulcerative Colitis
Aegeline has been found to alleviate 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis through the NFƙB-mediated NLRP3 inflammasome pathway . It significantly downregulated the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, conferring great anti-inflammatory potential .
Safety And Hazards
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318019 | |
Record name | (±)-Aegeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aegeline | |
CAS RN |
456-12-2, 37791-13-2 | |
Record name | (±)-Aegeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aegeline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-Aegeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AEGELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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